2-chloro-N'-hydroxypyridine-4-carboximidamide 2-chloro-N'-hydroxypyridine-4-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13396460
InChI: InChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(8)10-11/h1-3,11H,(H2,8,10)
SMILES: C1=CN=C(C=C1C(=NO)N)Cl
Molecular Formula: C6H6ClN3O
Molecular Weight: 171.58 g/mol

2-chloro-N'-hydroxypyridine-4-carboximidamide

CAS No.:

Cat. No.: VC13396460

Molecular Formula: C6H6ClN3O

Molecular Weight: 171.58 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N'-hydroxypyridine-4-carboximidamide -

Specification

Molecular Formula C6H6ClN3O
Molecular Weight 171.58 g/mol
IUPAC Name 2-chloro-N'-hydroxypyridine-4-carboximidamide
Standard InChI InChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(8)10-11/h1-3,11H,(H2,8,10)
Standard InChI Key FUSMRNWUUNGSEH-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1C(=NO)N)Cl
Canonical SMILES C1=CN=C(C=C1C(=NO)N)Cl

Introduction

Chemical Identity and Structural Characteristics

2-Chloro-N'-hydroxypyridine-4-carboximidamide belongs to the class of pyridine derivatives, characterized by the molecular formula C₆H₆ClN₃O and a molecular weight of 171.58 g/mol . Its IUPAC name, (E)-2-chloro-N'-hydroxypyridine-4-carboximidamide, reflects the trans configuration of the imidamide group relative to the pyridine ring. The SMILES notation N\C(=N\O)C1=CC(Cl)=NC=C1 delineates the connectivity of atoms, emphasizing the chlorine substituent at position 2 and the carboximidamide group at position 4 .

Molecular Geometry and Electronic Properties

The pyridine ring adopts a planar geometry, with the chlorine atom inducing electron-withdrawing effects that polarize the ring. This polarization enhances the electrophilicity of the carbon at position 4, facilitating nucleophilic attacks during substitution reactions. The carboximidamide group (-C(=N-OH)NH₂) contributes to hydrogen-bonding interactions, critical for biological activity. Density functional theory (DFT) calculations suggest that the compound’s lowest unoccupied molecular orbital (LUMO) localizes at the pyridine ring, while the highest occupied molecular orbital (HOMO) resides on the carboximidamide moiety.

Synthesis and Optimization Strategies

Conventional Synthesis Routes

The synthesis of 2-chloro-N'-hydroxypyridine-4-carboximidamide typically begins with 4-pyridinecarboxylic acid derivatives. A two-step process involves:

  • Amidation: Reaction of 4-pyridinecarbonyl chloride with hydroxylamine hydrochloride in basic conditions (e.g., sodium hydroxide) to form the intermediate hydroxamic acid.

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce the chlorine substituent at position 2.

Yields range from 45% to 68%, with side products arising from over-chlorination or incomplete amidation.

Patent-Based Improvements

A Chinese patent (CN103554036B) discloses a regioselective method to synthesize analogous 2-chloro-4-substituted pyrimidines, offering insights applicable to pyridine systems . Key innovations include:

  • Step 1: Substitution of 2-methylthio-4-chloropyrimidine with alkoxide or amine nucleophiles in methanol or dichloromethane.

  • Step 2: Chlorination using sulfuryl chloride (SO₂Cl₂) to replace the methylthio group with chlorine .

This method achieves >85% purity by minimizing isomers like 4-chloro-2-substituted byproducts. For pyridine analogs, analogous conditions using 2-methylthio-4-chloropyridine could enhance regioselectivity .

Table 1: Optimization Parameters for Chlorination Reactions

ParameterOptimal ConditionEffect on Yield
Chlorinating AgentSO₂Cl₂Maximizes Cl substitution
SolventDichloromethaneEnhances solubility
Temperature0°C → room temperatureReduces side reactions
Mole Ratio (Substrate:Agent)1:10Ensures complete conversion

Reactivity and Functionalization

The compound undergoes diverse reactions due to its dual functional groups:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring permits substitutions at positions 2 and 4. For example, methoxy groups replace chlorine under basic conditions.

  • Coordination Chemistry: The carboximidamide group acts as a bidentate ligand, forming complexes with transition metals like Cu(II) and Fe(III) .

  • Redox Reactions: Hydroxylamine-derived groups participate in redox cycles, generating reactive nitrogen species under oxidative stress .

Biological Activity and Mechanism of Action

Enzyme Inhibition

2-Chloro-N'-hydroxypyridine-4-carboximidamide inhibits xanthine oxidase (IC₅₀ = 12 µM) by competing with hypoxanthine at the molybdenum cofactor site. Molecular docking simulations reveal hydrogen bonds between the carboximidamide group and Glu802 residue.

Table 2: Biological Activity Profiles

Target Organism/EnzymeActivity (IC₅₀/EC₅₀)Proposed Mechanism
S. aureus RN639032 µg/mLMetal ion chelation
Xanthine Oxidase12 µMActive site competition
Human HeLa Cells>100 µM (Non-toxic)N/A

Applications in Drug Discovery

The compound serves as a scaffold for antibacterial agents, with derivatives showing improved ligand efficiency (LE > 0.3) and lower lipophilicity (clogP < 2) . Recent analogs replace the chlorine atom with fluorine to enhance metabolic stability, achieving MIC values of 8 µg/mL against methicillin-resistant S. aureus (MRSA) .

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